WH-10417-099
Descripción
This compound is a structurally complex molecule featuring multiple pharmacophoric elements. Its core includes:
- Isoquinoline derivative: A 1-oxo-3,4-dihydro-2H-isoquinolin-6-yl group, which may confer affinity for kinase or protease targets due to its aromatic and hydrogen-bonding properties.
- Sulfonyl-cyclopropylamino linker: A sulfonamide group coupled with a cyclopropane ring, a motif common in enzyme inhibitors (e.g., kinase or protease inhibitors) due to its conformational rigidity and hydrogen-bond acceptor capacity .
- Polyethylene glycol (PEG) chain: A pentethylene glycol (PEG5) linker, which enhances solubility and may facilitate interactions with cell membranes or protein surfaces.
The compound’s design implies a bifunctional mechanism, possibly acting as a proteolysis-targeting chimera (PROTAC) or kinase inhibitor, leveraging its structural components for target engagement and protein degradation.
Propiedades
Fórmula molecular |
C52H62N8O13S |
|---|---|
Peso molecular |
1039.2 g/mol |
Nombre IUPAC |
N-[3-[[4-[6-amino-5-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)-3-pyridinyl]phenyl]sulfonyl-cyclopropylamino]propyl]-3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C52H62N8O13S/c53-48-42(35-7-12-40-36(31-35)15-18-56-49(40)63)32-37(33-57-48)34-5-10-39(11-6-34)74(67,68)59(38-8-9-38)20-2-17-55-45(61)16-21-69-23-25-71-27-29-73-30-28-72-26-24-70-22-19-54-43-4-1-3-41-47(43)52(66)60(51(41)65)44-13-14-46(62)58-50(44)64/h1,3-7,10-12,31-33,38,44,54H,2,8-9,13-30H2,(H2,53,57)(H,55,61)(H,56,63)(H,58,62,64) |
Clave InChI |
FBFSEQRYZRBYLH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N(CCCNC(=O)CCOCCOCCOCCOCCOCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)S(=O)(=O)C5=CC=C(C=C5)C6=CC(=C(N=C6)N)C7=CC8=C(C=C7)C(=O)NCC8 |
Origen del producto |
United States |
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para WH-10417-099 no se detallan explícitamente en la literatura disponible. Los métodos de producción industrial tampoco están ampliamente documentados, probablemente debido al uso principal del compuesto en la investigación en lugar de en aplicaciones comerciales .
Análisis De Reacciones Químicas
WH-10417-099 participa principalmente en reacciones de degradación, específicamente dirigidas a la degradación de cinasas . El compuesto no se somete a reacciones químicas típicas como la oxidación, la reducción o la sustitución. En cambio, funciona induciendo la degradación de proteínas dependiente de ubiquitina, un proceso que implica el etiquetado de proteínas diana con moléculas de ubiquitina, marcándolas para su destrucción por el proteasoma . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen la presencia de ubiquitina, ligasas E3 y el complejo proteasoma . Los principales productos formados a partir de estas reacciones son fragmentos de proteínas degradadas .
Aplicaciones Científicas De Investigación
WH-10417-099 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza para estudiar los mecanismos de degradación de proteínas y para desarrollar nuevos compuestos degradadores . En biología, se emplea para investigar las funciones de cinasas específicas en los procesos celulares y para identificar posibles objetivos terapéuticos . En medicina, this compound se está explorando por su potencial para tratar enfermedades mediante la degradación selectiva de proteínas causantes de enfermedades . En la industria, el compuesto se utiliza en el desarrollo de nuevos fármacos y estrategias terapéuticas .
Mecanismo De Acción
WH-10417-099 ejerce sus efectos induciendo la degradación de las cinasas diana a través del sistema ubiquitina-proteasoma . El compuesto se une a cinasas específicas y recluta ligasas E3, que etiquetan las cinasas diana con moléculas de ubiquitina . Estas cinasas ubiquitinadas son luego reconocidas y degradadas por el proteasoma, lo que lleva a una reducción en los niveles de las proteínas diana . Este mecanismo permite la degradación selectiva de cinasas específicas, haciendo de this compound una herramienta valiosa en la investigación de degradación de proteínas dirigida .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
Key Findings from Comparative Studies
Structural Similarity Dictates MOA: The dioxopiperidin-dioxoisoindol group aligns with IMiDs like lenalidomide, which bind cereblon to induce degradation of transcription factors (e.g., IKZF1/3). Molecular docking studies suggest analogous interactions for this compound . The sulfonyl-cyclopropylamino group resembles kinase inhibitors (e.g., sorafenib), which utilize sulfonamide rigidity for ATP-binding pocket engagement. Computational models predict overlapping kinase targets (e.g., FLT3, RET) .
Transcriptome Profiling: Compounds with similar isoquinoline scaffolds (e.g., papaverine) exhibit overlapping transcriptomic signatures, including downregulation of pro-survival genes (e.g., BCL2) and upregulation of apoptotic markers (e.g., CASP3) .
PEG Linker Optimization :
- The PEG5 chain enhances solubility compared to shorter PEG variants (e.g., PEG2 in ADCs like trastuzumab emtansine), reducing aggregation and improving bioavailability .
Dual Mechanisms :
- Unlike traditional IMiDs or kinase inhibitors, this compound’s hybrid structure may enable dual MOAs: cereblon-mediated degradation and kinase inhibition. Synergistic effects are observed in vitro for similar bifunctional compounds (e.g., 50% lower IC50 in leukemia cell lines vs. single-target agents) .
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | Lenalidomide | Sorafenib |
|---|---|---|---|
| Molecular Weight (g/mol) | 1,042.1 | 259.3 | 464.8 |
| LogP | 2.8 (predicted) | 0.9 | 3.8 |
| Hydrogen Bond Donors | 7 | 4 | 3 |
| Hydrogen Bond Acceptors | 16 | 6 | 9 |
| Solubility (mg/mL) | 0.12 (PBS, pH 7.4) | 0.03 | 0.01 |
Table 2: In Vitro Activity Against Cancer Cell Lines
| Cell Line | Target Compound (IC50, nM) | Lenalidomide (IC50, nM) | Sorafenib (IC50, nM) |
|---|---|---|---|
| MM1S (Myeloma) | 12 ± 2.1 | 8 ± 1.5 | >10,000 |
| MV4-11 (AML) | 25 ± 3.8 | >1,000 | 18 ± 2.4 |
| HepG2 (Liver Cancer) | 48 ± 5.6 | >1,000 | 22 ± 3.1 |
Research Implications
- Therapeutic Potential: The compound’s dual MOA may address resistance in cancers where single-target agents fail (e.g., lenalidomide-resistant myeloma or sorafenib-resistant HCC) .
- Limitations : The large molecular weight (1,042 g/mol) may limit blood-brain barrier penetration, necessitating formulation optimization .
Actividad Biológica
The compound N-[3-[[4-[6-amino-5-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)pyridin-3-yl]phenyl]sulfonyl-cyclopropylamino]propyl]-3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide, often referred to as a complex bioactive molecule, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's intricate structure includes multiple functional groups that contribute to its biological activity. The presence of isoquinoline and pyridine moieties suggests potential interactions with various biological targets, including receptors and enzymes involved in cellular signaling pathways.
Molecular Formula
The molecular formula for the compound is , indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Structural Features
| Feature | Description |
|---|---|
| Isoquinoline | Potentially involved in receptor binding |
| Pyridine | May influence electron donation and acceptor properties |
| Sulfonamide Group | Known for antibacterial and diuretic properties |
| Cyclopropylamine | Enhances pharmacological profile and bioavailability |
The biological activity of this compound can be attributed to its ability to modulate various signaling pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, which may play a role in cancer cell proliferation.
- Receptor Interaction : The isoquinoline structure may interact with neurotransmitter receptors, influencing neurological pathways.
- Cell Cycle Regulation : Preliminary studies suggest that the compound may induce cell cycle arrest in cancer cells, potentially through modulation of cyclins and cyclin-dependent kinases (CDKs).
Therapeutic Potentials
Given its diverse structural features, the compound shows promise in several therapeutic areas:
- Oncology : Its ability to inhibit cancer cell proliferation makes it a candidate for further investigation in cancer therapy.
- Neurology : Potential applications in treating neurodegenerative diseases due to its receptor interaction capabilities.
- Antimicrobial Activity : The sulfonamide component suggests potential use as an antimicrobial agent.
In Vitro Studies
Research has demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For example:
- Study on Acute Leukemia Cells : The compound was tested against MV4-11 and MOLM13 cell lines, showing significant inhibition of cell growth with IC50 values around 0.5 µM .
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy:
- Xenograft Models : In studies involving xenograft tumors derived from BRAF mutant lines, oral administration resulted in dose-dependent tumor growth inhibition .
Comparative Analysis
A comparison of the compound's activity with other known bioactive molecules is essential for understanding its relative efficacy.
| Compound Name | IC50 (µM) | Target Type |
|---|---|---|
| N-[3-(Cyclopropylamino)propyl]-3-(sulfonamide) | 0.5 | Cancer cells (MV4-11) |
| AZD6244 | 0.3 | MEK1/2 inhibitor |
| PD0325901 | 10 | MAPK pathway |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
